![molecular formula C11H11NO2S B7844862 [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B7844862.png)
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol
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Overview
Description
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol: is a heterocyclic compound featuring a thiazole ring substituted with a methoxyphenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methanol groups. One common method includes the cyclization of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanol group can be added through a reduction process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Formation of the thiazole ring: This can be achieved through the reaction of thiourea with α-haloketones.
Substitution reactions: Introduction of the methoxyphenyl group via nucleophilic aromatic substitution.
Reduction: Addition of the methanol group through reduction of a corresponding aldehyde or ketone intermediate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methanol group, to form corresponding ethers.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanal or [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanoic acid.
Reduction: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methyl ether.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol. Thiazoles are known for their ability to inhibit bacterial growth and have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of thiazole derivatives were synthesized and tested for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups, such as methoxy groups, has been shown to enhance antimicrobial efficacy .
Anticancer Potential
The anticancer activity of thiazole derivatives has also been a significant area of research. Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and disruption of cell cycle progression. For example, studies have indicated that certain thiazole derivatives can enhance the effectiveness of chemotherapeutic agents like paclitaxel by reversing drug resistance in cancer cell lines . This suggests that this compound could serve as a valuable scaffold in designing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the phenyl moiety can significantly influence their biological properties. For instance, the introduction of various substituents on the phenyl ring has been shown to affect both antimicrobial and anticancer activities, indicating that careful structural modifications can lead to enhanced therapeutic effects .
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazole derivatives, including this compound, involved synthesizing compounds and evaluating their antibacterial activity using a serial dilution method. The results indicated that compounds with methoxy substitutions exhibited improved activity against Bacillus subtilis and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, researchers synthesized several thiazole-based compounds and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that compounds featuring a methoxy group at the para position relative to the thiazole ring exhibited significant cytotoxicity against breast cancer cells, highlighting the potential of this compound as a lead compound for further development .
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to specific proteins, while the methanol group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetaldehyde: Contains an aldehyde group instead of methanol.
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness:
Binding Affinity: The presence of the methanol group may enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Reactivity: The specific substitution pattern on the thiazole ring and the presence of the methoxyphenyl group provide unique reactivity profiles, making it a versatile intermediate in organic synthesis.
This detailed overview of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol highlights its potential in various fields, from synthetic chemistry to medicinal applications
Biological Activity
The compound [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a methoxyphenyl group. The unique substitution pattern contributes to its biological activity, distinguishing it from other thiazole derivatives.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
This compound | Escherichia coli | 0.17 | 0.23 |
4-(4-Methoxyphenyl)thiazol-2-amine | Staphylococcus aureus | 0.23 | 0.47 |
2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | Bacillus cereus | 0.23 | 0.47 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound has potent activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. For instance, studies have shown that certain thiazole-based compounds exhibit significant antiproliferative effects against cancer cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 0.16 |
3-(4-sulfamoylphenyl)-thiazolidinone | WM266.4 (melanoma) | 0.12 |
These findings suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Enzyme Inhibition : The compound can inhibit bacterial enzymes, leading to reduced growth rates in pathogens.
- Cell Cycle Modulation : In cancer cells, it may induce cell cycle arrest, preventing proliferation.
Case Studies
A recent study demonstrated the synthesis and evaluation of various thiazole derivatives, including this compound, showcasing its potential against resistant strains of bacteria and cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly impact biological efficacy .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGRVZSVVDYQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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